

discovery and history of 3-(4-ethoxyphenoxy)-5nitrophenol

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Compound of Interest

Compound Name: 3-(4-ethoxyphenoxy)-5-nitrophenol

Cat. No.: B5816491

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An In-depth Technical Guide to 4-Nitrophenol

Disclaimer: Initial research for "**3-(4-ethoxyphenoxy)-5-nitrophenol**" did not yield specific scientific data. As a structurally related and well-documented compound, this guide will focus on 4-Nitrophenol to provide an illustrative example of the requested technical content for researchers, scientists, and drug development professionals.

Introduction

4-Nitrophenol (also known as p-nitrophenol or 4-hydroxynitrobenzene) is a phenolic compound with a nitro group positioned opposite the hydroxyl group on the benzene ring.[1] It presents as a white to light yellow crystalline solid and is a key intermediate in the synthesis of various industrial and pharmaceutical compounds, including dyes, fungicides, insecticides, and the common analgesic, paracetamol.[2][3][4][5] Due to its widespread use and presence as a degradation product of certain pesticides, 4-nitrophenol is also a compound of significant environmental and toxicological interest.[6][7]

History

The synthesis and study of nitrophenols are closely tied to the development of synthetic organic chemistry in the 19th century. A significant historical application of 4-nitrophenol is its role as a key intermediate in the production of paracetamol (acetaminophen), a process that gained prominence in the mid-20th century.[3] The synthesis of paracetamol from phenol



involves the nitration of phenol to produce 4-nitrophenol, followed by reduction of the nitro group to an amino group, and subsequent acetylation.[3]

Synthesis of 4-Nitrophenol

The primary industrial synthesis of 4-nitrophenol involves the nitration of phenol. This electrophilic aromatic substitution reaction typically yields a mixture of ortho- and para-isomers, which are then separated.

General Reaction Pathway

The reaction proceeds by treating phenol with a nitrating agent, commonly a mixture of nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂+), which then attacks the electron-rich phenol ring.

Experimental Protocol: Nitration of Phenol

The following protocol is a representative method for the laboratory synthesis of 4-nitrophenol.

Materials:

- Phenol
- Potassium nitrate
- Concentrated sulfuric acid
- Water
- Ice
- 0.5 M Hydrochloric acid
- Activated charcoal

Procedure:

In a 500 mL Erlenmeyer flask, dissolve 25.4 g of phenol in 100 mL of water.



- In a 300 mL three-neck flask equipped with a magnetic stirrer, internal thermometer, and addition funnel, dissolve 50.0 g of potassium nitrate in 100 mL of water.
- Cool the potassium nitrate solution in an ice bath and slowly add 50.6 g of concentrated sulfuric acid.
- Maintain the temperature of the reaction mixture between 10-15 °C and add the phenolwater mixture in small portions via the addition funnel with vigorous stirring.
- After the addition is complete, immediately cool the reaction flask to room temperature in an ice bath.
- To remove excess nitrating acid, dilute the reaction mixture with 200 mL of ice water and decant the aqueous phase from the oily product.
- Wash the oil three times with 50 mL of water each, decanting the water after each wash.
- Separate the 2-nitrophenol and 4-nitrophenol isomers via steam distillation. 2-nitrophenol is volatile with steam and will distill over.
- Cool the distillation residue containing 4-nitrophenol in a refrigerator overnight to induce crystallization.
- Collect the crude 4-nitrophenol crystals by suction filtration.
- For recrystallization, add the solid to 100 mL of 0.5 M hydrochloric acid in a round-bottom flask, add 2 g of activated charcoal, and heat the mixture to reflux.
- Filter the hot solution through a folded filter to remove the activated charcoal and any oily impurities.
- Allow the filtrate to cool slowly, then place it in a refrigerator to complete crystallization.
- Collect the purified colorless needles of 4-nitrophenol by suction filtration and dry them in a desiccator.[8]

Synthesis Workflow Diagram





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Caption: Workflow for the synthesis and purification of 4-nitrophenol.

Biological Activity and Toxicology

4-Nitrophenol exhibits moderate to high toxicity in various organisms. Its primary mechanism of toxicity involves uncoupling oxidative phosphorylation and inducing methemoglobinemia.

Quantitative Toxicological Data

Parameter	Species	Route of Exposure	Value	Reference(s)
LD50	Rat	Oral	202 mg/kg	[1]
LD50	Mouse	Oral	282 mg/kg	[1]
96-h LC₅₀ (Toxicity to Fish)	-	Aquatic	5.8 mg/L	[9]
48-h EC₅o (Aquatic Invertebrates)	-	Aquatic	22 mg/L	[9]
NOAEL (Maternal Toxicity)	Rat	Oral	13.8 mg/kg-day	[9]
NOAEL (Systemic Toxicity)	Rat	Oral	25 mg/kg-day	[9]



LD₅₀: Lethal Dose, 50%; LC₅₀: Lethal Concentration, 50%; EC₅₀: Effect Concentration, 50%; NOAEL: No-Observed-Adverse-Effect Level.

Health Effects in Humans and Animals

Exposure to 4-nitrophenol can lead to a range of adverse health effects:

- Acute Effects: Inhalation or ingestion can cause headaches, drowsiness, nausea, and cyanosis (a bluish discoloration of the skin due to lack of oxygen).[4] Eye contact results in irritation.[4] A primary concern is the induction of methemoglobinemia, where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively.[1][10] This can lead to confusion, unconsciousness, and in severe cases, be fatal.[1][7]
- Chronic Effects: Long-term exposure may result in damage to the kidneys and liver.[10]
- Carcinogenicity: Currently, there is no conclusive evidence to classify 4-nitrophenol as a carcinogen in humans.[4]

Mechanism of Action and Metabolism Toxicological Mechanism

The toxicity of 4-nitrophenol is linked to its ability to disrupt cellular energy production and oxygen transport. As a phenolic compound, it can act as an uncoupler of oxidative phosphorylation in mitochondria, dissipating the proton gradient required for ATP synthesis. The formation of methemoglobin by its metabolites is a key factor in its acute toxicity.

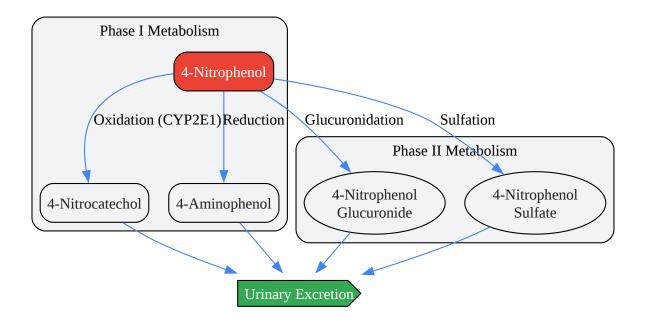
Metabolic Pathways

In mammals, 4-nitrophenol is readily metabolized, primarily in the liver, through Phase I and Phase II biotransformation reactions.[11] The main metabolic routes are conjugation and oxidation/reduction.

- Phase I Reactions: Cytochrome P450 enzymes (specifically CYP2E1) can oxidize 4nitrophenol to 4-nitrocatechol or reduce it to 4-aminophenol.[11]
- Phase II Reactions: The parent compound and its Phase I metabolites undergo conjugation with glucuronic acid (to form glucuronides) or sulfate (to form sulfates), which increases their



water solubility and facilitates their excretion in the urine.[11]



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Caption: Metabolic pathway of 4-nitrophenol in mammals.

Microbial Degradation

In the environment, various microorganisms can degrade 4-nitrophenol. Two primary aerobic bacterial degradation pathways have been identified:

- Hydroquinone (HQ) Pathway: An initial monooxygenase-catalyzed reaction removes the nitro group, forming hydroquinone, which is then further metabolized.[12]
- 4-Nitrocatechol (4-NC) Pathway: A monooxygenase hydroxylates 4-nitrophenol to 4-nitrocatechol, which is subsequently converted to 1,2,4-benzenetriol before ring cleavage.
 [12][13]

Conclusion



4-Nitrophenol is a compound of significant industrial importance and toxicological concern. Its synthesis is a classic example of electrophilic aromatic substitution, while its biological effects are primarily driven by its ability to induce methemoglobinemia and disrupt cellular metabolism. Understanding its synthesis, toxicity, and metabolic fate is crucial for ensuring its safe handling, for the development of related pharmaceuticals, and for the remediation of environmental contamination. Further research into its long-term health effects and the development of more efficient and environmentally benign synthesis and degradation methods remains an active area of investigation.

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